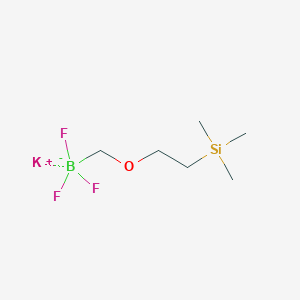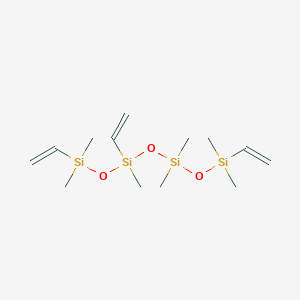![molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2](/img/structure/B1593214.png)
Methyl benzo[d]thiazole-5-carboxylate
概要
説明
“Methyl benzo[d]thiazole-5-carboxylate” is a chemical compound with the IUPAC name methyl 1,3-thiazole-5-carboxylate . It has a molecular weight of 143.17 and its InChI code is 1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H5NO2S . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用
Synthesis and Building Blocks in Drug Discovery
Methyl benzo[d]thiazole-5-carboxylate plays a significant role in synthetic and medicinal chemistry. It's a component of various compounds and drugs with diverse bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are new building blocks in drug discovery, has been developed. These derivatives allow for multiple substitution possibilities, enabling a thorough exploration of chemical space around the molecule for potential drug targeting (Durcik et al., 2020).
Biological Activities and Screening
Thiazole derivatives, including this compound, have been extensively studied for their diverse biological activities. They exhibit antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. These derivatives have been synthesized and subjected to microbial screening, demonstrating significant effectiveness against various bacteria strains (Mhaske et al., 2011).
Anticonvulsant Evaluation
In the field of neurology, specific derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects. Studies using various models of experimental epilepsy have shown promising results, indicating the potential of these derivatives as effective antiepileptic drugs (Malik et al., 2013).
Antimicrobial Activity
This compound derivatives have been synthesized and tested for their antimicrobial properties. Some derivatives have shown interesting antibacterial activity against various strains, including Mycobacterium tuberculosis, indicating their potential as powerful antimycobacterial agents (Nural et al., 2018).
Antimosquito Properties
Novel syntheses of this compound analogues have been developed and tested for their antimosquito properties. These studies revealed significant repellent activity against the Anopheles arabiensis mosquito, suggesting the potential of these compounds in vector control strategies (Venugopala et al., 2013).
Safety and Hazards
“Methyl benzo[d]thiazole-5-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Target of Action
Methyl benzo[d]thiazole-5-carboxylate is a derivative of the thiazole ring, which is a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have diverse biological activities .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化学分析
Biochemical Properties
Methyl benzo[d]thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in treating conditions like gout. Additionally, this compound has been found to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This interaction disrupts bacterial DNA synthesis, making it a potential antimicrobial agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound can also modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival . Furthermore, this compound has been reported to affect cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to uric acid . Additionally, this compound can bind to bacterial DNA gyrase, inhibiting its activity and disrupting bacterial DNA replication . These interactions highlight the potential therapeutic applications of this compound in treating diseases like gout and bacterial infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These findings underscore the importance of considering the temporal effects of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing uric acid levels and inhibiting bacterial growth . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with cytoplasmic enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can influence gene expression by binding to DNA or transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
methyl 1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOTDUTYINDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626907 | |
| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478169-65-2 | |
| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)


![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)






